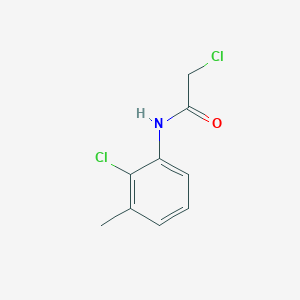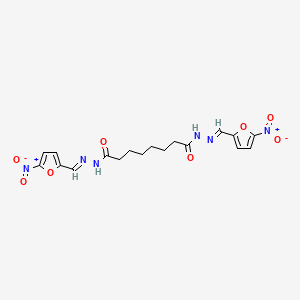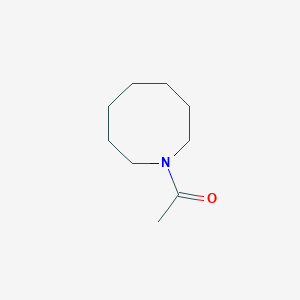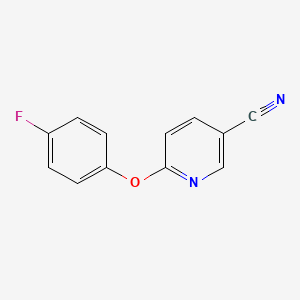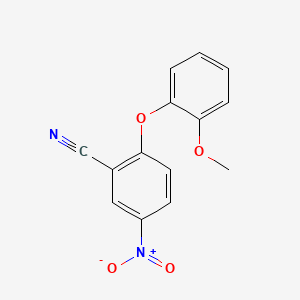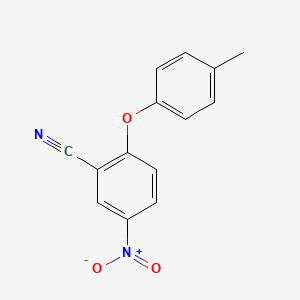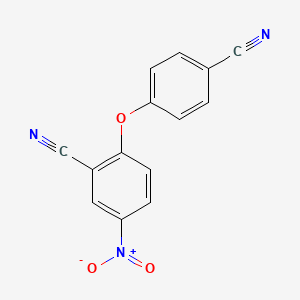
2-クロロ-5-(トリフルオロメチル)ピリジン
概要
説明
2-Chloro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3ClF3N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by a chlorine atom and a trifluoromethyl group, respectively. This compound is known for its high chemical stability and solubility in organic solvents .
科学的研究の応用
2-Chloro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block in the synthesis of drugs that target specific biological pathways.
Industry: It is employed in the production of agrochemicals, such as herbicides and insecticides.
作用機序
Target of Action
2-Chloro-5-(trifluoromethyl)pyridine is a chloro (trifluoromethyl) pyridine It’s known that trifluoromethylpyridines are widely used in the pharmaceutical and agrochemical industries .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been found to show higher fungicidal activity than chlorine and other derivatives .
Pharmacokinetics
It’s known that the compound is a solid at room temperature with a melting point of 32-34°c and a density of 1417 g/mL at 25°C .
Action Environment
It’s known that the compound should be stored in a dry place, kept away from heat and sources of ignition, and kept in a well-ventilated place .
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trifluoromethyl)pyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl zinc chloride under the influence of a catalyst like copper(I) iodide . Another method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Industrial Production Methods
In industrial settings, 2-Chloro-5-(trifluoromethyl)pyridine is often produced in a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride over a chromium oxide-aluminum catalyst at a temperature of around 300°C . This method yields a mixture of 2-chloro-5-(trifluoromethyl)pyridine and 3-trifluoromethylpyridine.
化学反応の分析
Types of Reactions
2-Chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium trifluoromethanesulfonate, copper(I) iodide, and trifluoromethyl zinc chloride. Typical reaction conditions involve temperatures ranging from room temperature to 300°C, depending on the desired reaction .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-iodopyridine
Uniqueness
Compared to similar compounds, 2-Chloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses .
特性
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZJMSDDOOAOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075251 | |
| Record name | Pyridine, 2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-81-3 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9G66D966B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Chloro-5-(trifluoromethyl)pyridine a valuable building block in organic synthesis?
A1: 2-Chloro-5-(trifluoromethyl)pyridine displays significant versatility as a synthetic intermediate due to its three distinct reactive sites: the chlorine atom, the trifluoromethyl group, and the pyridine ring itself. This allows for diverse chemical transformations and the potential to generate a wide array of structurally distinct compounds. []
Q2: Can you elaborate on the synthetic routes employed for producing 2-Chloro-5-(trifluoromethyl)pyridine?
A2: Several methods have been explored for synthesizing 2-Chloro-5-(trifluoromethyl)pyridine. One approach involves using benzyl chloride as a starting material and proceeding through a five-step reaction sequence. [] Alternatively, a method utilizing 3-methylpyridine as the starting material has been reported. This process involves the synthesis of N-oxygen-3-methylpyridine, followed by oriented chlorination and subsequent halogen exchange fluoridation to achieve the desired 2-Chloro-5-(trifluoromethyl)pyridine. []
Q3: What is the significance of regioexhaustive functionalization in the context of 2-Chloro-5-(trifluoromethyl)pyridine and its derivatives?
A3: Regioexhaustive functionalization enables the systematic and controlled introduction of functional groups at specific positions within a molecule. In the case of 2-Chloro-5-(trifluoromethyl)pyridine, this approach is particularly valuable for exploring its full synthetic potential. Research has demonstrated the conversion of 2-Chloro-5-(trifluoromethyl)pyridine into its three possible carboxylic acid isomers by leveraging techniques like transmetalation-equilibration, site-specific deprotonation, and sterically controlled reactions. [] This precise control over functional group placement is crucial for optimizing the properties and activities of the resulting compounds.
Q4: Are there specific research areas where 2-Chloro-5-(trifluoromethyl)pyridine derivatives show particular promise?
A4: 2-Chloro-5-(trifluoromethyl)pyridine has garnered attention as a crucial building block in the development of herbicides, with R-(+)-haloxyflop-methyl being a notable example. [, ] This highlights the compound's potential in agricultural applications for weed control.
Q5: Have there been studies on optimizing the synthesis of specific 2-Chloro-5-(trifluoromethyl)pyridine derivatives?
A5: Yes, research has focused on optimizing the synthesis of key 2-Chloro-5-(trifluoromethyl)pyridine derivatives. For instance, the preparation of 2-Chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a valuable compound for further derivatization, has been investigated. Studies have examined various reaction parameters to maximize the yield and purity of this specific derivative. []
Q6: What are the broader implications of this research on 2-Chloro-5-(trifluoromethyl)pyridine?
A6: Research focusing on 2-Chloro-5-(trifluoromethyl)pyridine and its derivatives contributes to the advancement of heterocyclic chemistry and organic synthesis methodologies. These investigations provide valuable insights into structure-activity relationships, ultimately enabling the design and development of new compounds with tailored properties for various applications, including pharmaceuticals and agrochemicals. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
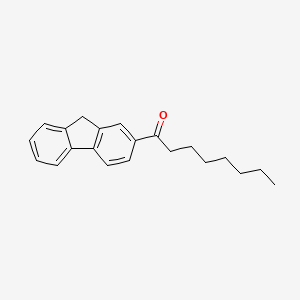
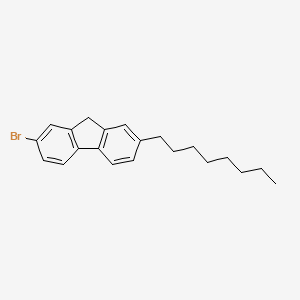
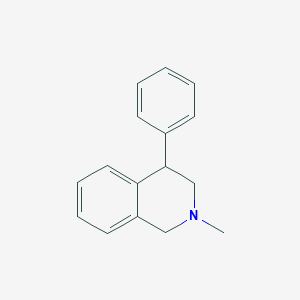
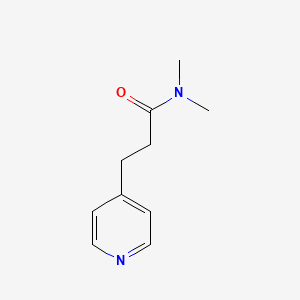
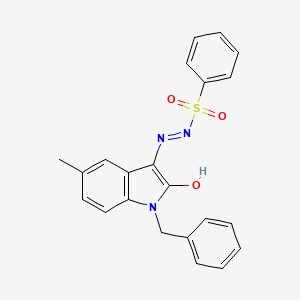
![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1661895.png)
![8H-Naphtho[2,3-a]phenoselenazine-8,13(14H)-dione, 7-hydroxy-](/img/structure/B1661897.png)
